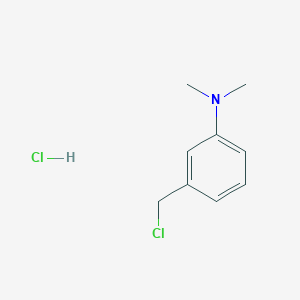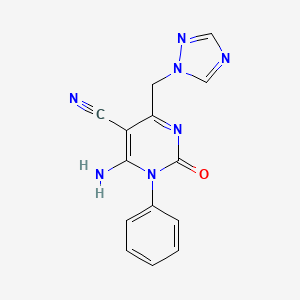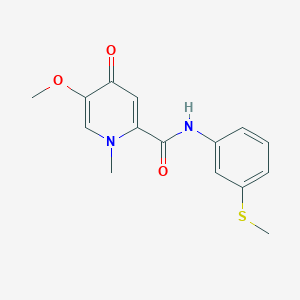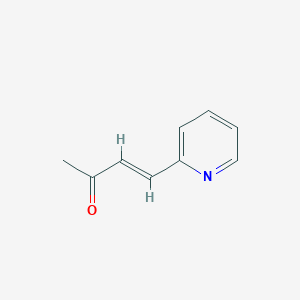![molecular formula C19H12O6 B2756029 8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 637753-36-7](/img/structure/B2756029.png)
8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For example, a compound was synthesized involving the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring as a core structural unit . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in literature . For example, the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate was used to synthesize a similar compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in literature . For example, bioaccumulation estimates, volatilization from water, removal in wastewater treatment, and persistence time have been reported for a similar compound .Scientific Research Applications
Natural Product Synthesis and Isolation A study by Li et al. (2012) on the isolation of compounds from the Chinese medicinal plant Entada phaseoloides led to the identification of a structurally related compound, highlighting the importance of such molecules in natural product chemistry and their potential medicinal applications Li et al., 2012.
Cytotoxic Activity Against Cancer Cell Lines Alipour et al. (2014) synthesized novel homoisoflavonoids, derivatives of [1,3]dioxolo[4,5-g]chromen-8-ones, and evaluated their cytotoxic activities on breast cancer cell lines. Their findings suggest that certain derivatives exhibit significant cytotoxicity, indicating the potential of these compounds in cancer therapy Alipour et al., 2014.
Synthetic Methodologies Kotha and Solanke (2022) described a modular approach for the synthesis of benzofurans, 2H-chromenes, and benzoxepines, employing key steps such as Claisen rearrangement and ring-closing metathesis. This methodology facilitates the production of phenylpropanoid natural products and demonstrates the versatility of [1,3]dioxolo[4,5-g]chromen-6-one structures in synthetic organic chemistry Kotha & Solanke, 2022.
Antimicrobial Activity Research by Mandala et al. (2013) on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones revealed significant antibacterial and antifungal activities. This suggests the compound's derivatives could be promising agents in developing new antimicrobial therapies Mandala et al., 2013.
Fluorescence and Photochromic Properties The fluorescence properties of related chromene compounds have been explored, with some showing promising applications in sensor development due to their environment-sensitive fluorescence characteristics Uchiyama et al., 2006. Additionally, photochromism in chromene crystals has been identified as a new property, offering potential applications in materials science Hobley et al., 2000.
Future Directions
properties
IUPAC Name |
8-(7-methoxy-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-21-13-4-2-3-10-5-14(25-19(10)13)12-7-18(20)24-15-8-17-16(6-11(12)15)22-9-23-17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLJQYBLUFIRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide](/img/structure/B2755946.png)
![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)


![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)
![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755963.png)


![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2-ethoxyphenyl)methanone](/img/structure/B2755967.png)
![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)